molecular formula C10H15NO2 B8451867 3-(3-Amino-4-methoxy-phenyl)-propan-1-ol

3-(3-Amino-4-methoxy-phenyl)-propan-1-ol

Cat. No.: B8451867
M. Wt: 181.23 g/mol
InChI Key: BTPNXOBYTGNHRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Amino-4-methoxy-phenyl)-propan-1-ol is a substituted propanol derivative featuring a benzene ring with amino (–NH₂) and methoxy (–OCH₃) groups at the 3- and 4-positions, respectively, and a hydroxyl (–OH) group on the terminal carbon of the propane chain.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

3-(3-amino-4-methoxyphenyl)propan-1-ol

InChI

InChI=1S/C10H15NO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-5,7,12H,2-3,6,11H2,1H3

InChI Key

BTPNXOBYTGNHRK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCCO)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Key Substituents/Features Molecular Weight Key Differences Potential Applications Reference
1-(3-Amino-4-methoxy-phenyl)-propan-1-one C₁₀H₁₃NO₂ Ketone (C=O) at C1, no hydroxyl 179.22 Replacement of –OH with ketone; alters reactivity (e.g., reduced hydrogen bonding). Intermediate for Schiff base synthesis
3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol C₁₂H₁₉NO₂ Amino and –OH on C3; isopropyloxy on phenyl 209.28 Steric bulk from isopropyloxy; increased lipophilicity. CNS drug candidates (inference from substituents)
1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol C₁₇H₂₀O₃ Benzyloxy (–OCH₂C₆H₅) at C4 272.34 Bulky benzyloxy group; impacts metabolic stability and solubility. Antimicrobial or anti-inflammatory agents
3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol C₉H₁₁ClN₃O₃ Pyridine ring with Cl, NO₂; methylamino linker 245.66 Heteroaromatic system; nitro group enhances electrophilicity. Anticancer or kinase inhibitors
1-[4-[3-(4-Phenylpiperazin-1-yl)propoxy]phenyl]propan-1-ol C₂₂H₃₀N₂O₂ Piperazine-propoxy chain 354.49 Piperazine moiety (common in CNS drugs); extended linker. Serotonin/dopamine receptor modulators
3-(4-(Ethoxymethoxy)-2-(hydroxymethyl)phenylselanyl)propan-1-ol C₁₂H₁₈O₃Se Selenium atom; ethoxymethoxy group 313.23 Selenium confers radical-scavenging activity. Antioxidants or redox-modulating agents

Structural and Functional Insights:

  • Functional Groups: The hydroxyl group in 3-(3-Amino-4-methoxy-phenyl)-propan-1-ol enables hydrogen bonding, enhancing solubility compared to its ketone analog .
  • Substituent Effects : Bulky groups (e.g., benzyloxy in ) increase lipophilicity but may reduce bioavailability. The target compound’s methoxy group balances polarity and steric demands.
  • Heteroatom Influence: Selenium-containing analogs (e.g., ) exhibit distinct redox properties, whereas the target compound’s amino group may facilitate nucleophilic reactions or salt formation.

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